4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine
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Overview
Description
The compound “4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H. The pyrazole ring is substituted with a 3-methylbenzyl group and a chlorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions including nucleophilic substitution and electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being aromatic, contributes to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich pyrazole ring and the electron-withdrawing chlorine atom. The compound could potentially undergo reactions such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could increase its polarity, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Spectroscopic Investigations
A study by Özkınalı et al. (2018) focused on the synthesis of new azo Schiff bases of pyrazole derivatives, including compounds related to 4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine. These compounds were synthesized using a condensation reaction and characterized by various spectroscopic techniques (IR, UV–Vis, 1H-NMR, and 13C-NMR). The spectral analyses were supported by theoretical calculations based on density functional theory (DFT), contributing to the understanding of their structural and electronic properties Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018.
Antibacterial Evaluation
Chopde et al. (2012) explored the antibacterial properties of azetidinone derivatives of pyrazole, closely related to this compound. The synthesized compounds displayed promising antibacterial activities against various bacterial strains, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents Chopde, Meshram, & Pagadala, 2012.
Chemical Reactions and Structural Characterization
Research by Koyioni et al. (2014) reinvestigated the reactions of 1H-pyrazol-5-amines with specific reagents, leading to the formation of various pyrazole derivatives. The study provided insights into the reaction mechanisms and the structural characterization of the resulting compounds, contributing to the broader understanding of pyrazole chemistry and its applications Koyioni, Manoli, Manos, & Koutentis, 2014.
Chemoselectivity in Amination Reactions
Shen et al. (2010) investigated the chemoselectivity in the amination of chloroquinazolines with aminopyrazoles, which is relevant to the chemistry of compounds like this compound. The study highlighted the selective reactivity of pyrazole derivatives in complex organic syntheses, demonstrating their versatility in chemical reactions Shen, Hong, He, Mo, Hu, Sun, & Hu, 2010.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-1-[(3-methylphenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-3-2-4-9(5-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOVZLFJCJGLKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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